molecular formula C20H23NO4 B2954481 (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid CAS No. 1228549-93-6

(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

Cat. No.: B2954481
CAS No.: 1228549-93-6
M. Wt: 341.407
InChI Key: ZWLSFMKIYINIHZ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is a complex organic compound characterized by its biphenyl structure and a tert-butoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid typically involves multiple steps, starting with the preparation of biphenyl derivatives. One common approach is the coupling of biphenyl-4-yl-boronic acid with tert-butoxycarbonylamino-propionic acid under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed:

  • Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.

  • Reduction: Production of corresponding amine derivatives.

  • Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a valuable intermediate in the construction of pharmaceuticals and organic materials.

Biology: In biological research, this compound serves as a probe for studying protein interactions and enzyme activities. Its ability to bind selectively to certain biological targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as polymers and coatings. Its unique properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Biphenyl-4-carboxylic acid

  • tert-Butylamine derivatives

  • Propionic acid derivatives

Uniqueness: (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid stands out due to its specific stereochemistry and functional groups

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLSFMKIYINIHZ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.